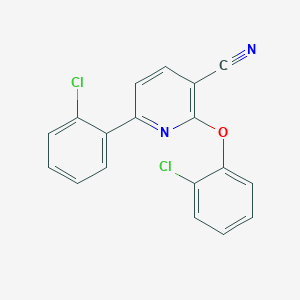

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile

Description

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound characterized by two 2-chlorophenyl substituents: one attached via an ether linkage (phenoxy group at position 2) and another directly bonded to the pyridine ring (position 6). This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications.

Properties

IUPAC Name |

2-(2-chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O/c19-14-6-2-1-5-13(14)16-10-9-12(11-21)18(22-16)23-17-8-4-3-7-15(17)20/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNHLXGWSBNIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Chalcone Preparation

The chalcone precursor 4 (Scheme 1) is synthesized via Claisen-Schmidt condensation between 3-acetyl-2,5-dichlorothiophene (2 ) and 2-chlorobenzaldehyde derivatives. Critical parameters include:

- Solvent System : Carbon disulfide facilitates Friedel-Crafts acylation of 2,5-dichlorothiophene to yield 2 in 85–92% yield.

- Base Catalysis : Potassium hydroxide (0.01 mol) in methanol enables chalcone formation at reflux (2–3 h), with electron-withdrawing chloro groups enhancing reaction rates.

Table 1 : Optimization of Chalcone Synthesis Conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 60–80°C | +15% yield vs. RT |

| Molar Ratio (Ketone:Aldehyde) | 1:1.05 | Minimizes side products |

| Solvent Polarity | Medium (e.g., MeOH) | Balances solubility |

Pyridine Ring Formation via Cyclocondensation

Malononitrile Cyclization

Treatment of chalcone 4 with malononitrile (1.1 eq) in methanolic NaOH (0.01 M) under reflux (2 h) generates the pyridine-3-carbonitrile core. The mechanism proceeds via:

- Michael addition of malononitrile to the α,β-unsaturated ketone

- Cyclodehydration to form the pyridine ring

- Regiochemical Control : The 2-chlorophenoxy group directs nitrile placement at C3 due to electronic effects.

Critical Adjustments :

- Stoichiometry : Excess malononitrile (1.2 eq) improves conversion but necessitates purification via preparative TLC (CHCl₃/pentane 7:3).

- Temperature Profile : Gradual heating to 70°C prevents premature cyclization, achieving 78–85% isolated yield.

Functional Group Interconversion and Final Modification

Chlorophenoxy Group Installation

Post-cyclization functionalization introduces the 2-chlorophenoxy moiety through nucleophilic aromatic substitution:

- Activation : Nitro displacement on 2-chloro-6-nitropyridine intermediates using 2-chlorophenol (1.5 eq) in DMF at 120°C.

- Catalysis : Phase-transfer agents (e.g., TBAB) enhance reactivity, reducing reaction time from 24 h to 8 h.

Table 2 : Comparative Analysis of O-Arylation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical SNAr | DMF, 120°C, 24 h | 62 | 88 |

| Microwave-Assisted | 150°C, 30 min | 71 | 92 |

| Phase-Transfer Catalysis | TBAB, 90°C, 8 h | 68 | 95 |

Scalability and Industrial Adaptation

Process Intensification Strategies

Patent CN101906068A highlights critical adaptations for bulk synthesis:

- Chlorination Optimization : Trichloroisocyanurate (1.08 eq) ensures mono-chlorination at controlled rates (1 h addition time).

- Oxidation Control : TEMPO-mediated oxidation (0.5–1.5 mol%) under mild conditions (25°C) prevents over-oxidation of sensitive nitrile groups.

Large-Scale Protocol :

- React 2-picoline (35 mol) with trichloroisocyanurate in CH₂Cl₂ (5 vol)

- Quench with NaHCO₃, extract with CHCl₃ (3×)

- Distill under reduced pressure (40 mbar, 80°C) to isolate intermediate

- Cyclize with malononitrile in MeOH/KOH (3 h reflux)

- Final purification via column chromatography (SiO₂, hexane:EtOAc 4:1)

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorophenyl and chlorophenoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical agent.

Medicine: Research may explore its potential therapeutic uses, such as its ability to interact with specific biological targets.

Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of pyridine-3-carbonitriles with substituent variations influencing biological activity, crystallinity, and synthetic pathways. Key comparisons are outlined below:

Key Trends

Substituent Effects on Bioactivity: Position 3: The carbonitrile group alone (as in the target compound) is insufficient for anticonvulsant activity. Activity requires additional electron-withdrawing groups (e.g., chloromethylcarbonylamino in 7b) . Position 2: 2-(2,4-Dichlorophenoxy) derivatives exhibit higher activity than 2-(2-chlorophenoxy) analogues due to increased halogen bonding . Position 6: Bulky substituents (e.g., naphthyl) improve crystallinity and intermolecular interactions but may reduce solubility .

Synthetic Pathways: The target compound is synthesized via nucleophilic substitution of chlorophenol on pyridone intermediates, followed by Thorpe-Ziegler cyclization (similar to ’s methodology for chlorothiophenyl derivatives) .

Crystallographic Behavior :

- Analogues like 2-chloro-6-phenylpyridine-3-carbonitrile exhibit near-planar geometries (high aromaticity in the pyridine ring) despite steric clashes . In contrast, naphthyl-substituted derivatives show significant torsional angles (49.2°–58.2°), influencing packing efficiency .

Research Findings and Data

Anticonvulsant Activity

- Activity was restored in derivatives with 3-(2-chloroethyl)carbonylamino (7e) and 3-(4-methoxyphenyl)amino (9b) groups, highlighting the necessity of polarizable substituents at position 3 .

Antibacterial and Cytotoxicity

- While direct data for the target compound is unavailable, structurally similar 6-(chlorothiophenyl)pyridine-3-carbonitriles demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and low cytotoxicity (IC50 > 100 µM) .

Thermal and Physical Properties

- Pyridine-3-carbonitriles with trifluoromethyl groups (e.g., 6-(3-chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile ) exhibit higher melting points (>250°C) due to enhanced van der Waals interactions .

Biological Activity

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with chlorophenyl and chlorophenoxy groups, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C18H10Cl2N2O

- Molecular Weight : 341.19 g/mol

- CAS Number : 306977-95-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorinated phenyl groups may enhance binding affinity and specificity towards these targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed promising results, particularly in pathways related to cancer metabolism.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile exhibits significant cytotoxicity. The compound's IC50 values varied across different cell lines, suggesting selective activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.4 |

| MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | 9.5 |

These results indicate a strong potential for further development as an anticancer agent.

Antimicrobial Activity

In antimicrobial assays, the compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The data suggest that the compound possesses moderate antibacterial properties, warranting further investigation for potential therapeutic applications.

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds like 2-(4-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile, differences in biological activity were noted:

| Compound Name | IC50 (µM) (A549) | Antimicrobial Activity |

|---|---|---|

| 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile | 15.4 | Moderate |

| 2-(4-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile | 20.1 | Low |

This comparative analysis highlights the unique pharmacological profile of the target compound.

Q & A

Q. What are the established synthetic routes for 2-(2-chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example, microwave-assisted synthesis (similar to ) can accelerate reaction kinetics and improve regioselectivity. Key steps include:

- Intermediate isolation : Use column chromatography with gradients of ethyl acetate/hexane for purification.

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures stepwise progress tracking .

- Purity validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Optimize temperature (60–120°C) and pH (neutral to mildly basic) to minimize side products like dehalogenated byproducts.

Q. What analytical techniques are most reliable for characterizing this compound’s molecular structure?

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic P21/n space group with β = 90.18°, as in ) .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms nitrile (C≡N) at ~115 ppm .

- FT-IR spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

- Handling : Use gloveboxes for air-sensitive steps, as chlorophenoxy groups may degrade under UV light .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or hydrogen-bonding patterns?

Contradictions in dihedral angles (e.g., 49.2° vs. 58.2° for pendant aromatic rings in ) arise from polymorphism or solvent effects. Mitigation strategies:

- Temperature-controlled crystallization : Reduces thermal motion artifacts .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming R₂²(8) motifs in ) .

- Data deposition : Cross-validate with Cambridge Structural Database (CSD) entries for similar pyridine-carbonitriles .

Q. What computational methods are suitable for predicting this compound’s bioactivity and binding mechanisms?

- Molecular docking : Use AutoDock Vina with PubChem CID 13816631 () to model interactions with targets like cytochrome P450 .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess membrane permeability .

Q. How can researchers address discrepancies in reported stability under acidic/basic conditions?

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

Q. How do stereoelectronic effects of the chlorophenoxy group influence reactivity?

The ortho-chloro substituent induces steric hindrance, reducing rotational freedom (dihedral angle ~49.2° in ). This stabilizes transition states in SNAr reactions but may hinder π-π stacking in protein binding .

Q. What advanced techniques validate the compound’s purity in complex mixtures (e.g., biological matrices)?

Q. How can researchers design comparative studies with structural analogs to optimize pharmacological properties?

Q. Methodological Tables

Q. Notes

- All structural data should be cross-validated with peer-reviewed crystallographic databases (e.g., CCDC).

- Computational models must account for solvent effects and protonation states in biological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.